3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a bromophenyl and thioxo group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-bromoaniline with isothiocyanates, followed by cyclization. One common method includes the reaction of 4-bromoaniline with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Pd/C and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-(4-Bromophenyl)-2-sulfonyl-2,3-dihydroquinazolin-4(1H)-one.
Reduction: 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Substitution: 3-(4-Substituted phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and bromophenyl group. These interactions can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a methyl group instead of bromine.
3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYVYBXACWVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354248 | |
Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-39-3 | |
Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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